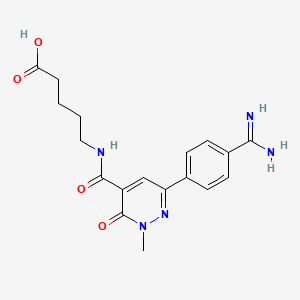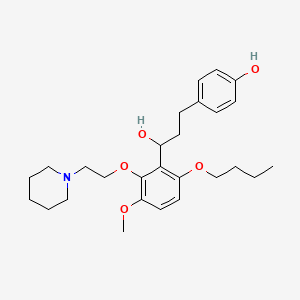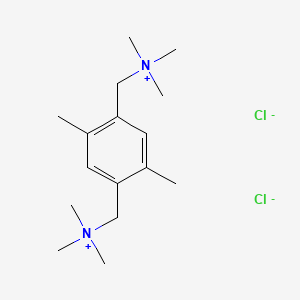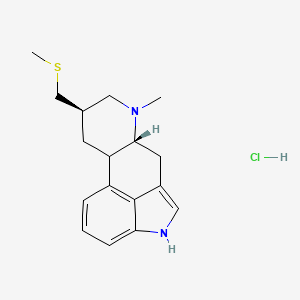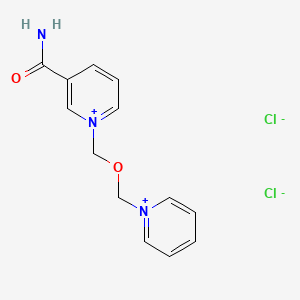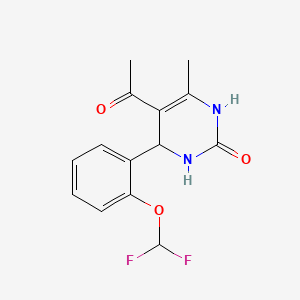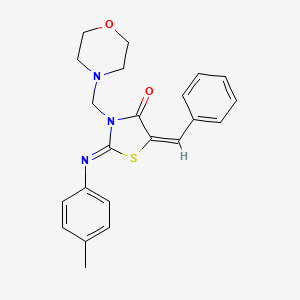
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and various aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with morpholine and benzaldehyde to introduce the morpholinylmethyl and phenylmethylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also involve the use of catalysts to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone: Unique due to its specific combination of functional groups and structural features.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for various biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, often studied for their pharmacological properties.
Uniqueness
This compound stands out due to its unique combination of a thiazolidinone ring, morpholine moiety, and aromatic groups
Propiedades
Número CAS |
110821-49-3 |
|---|---|
Fórmula molecular |
C22H23N3O2S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(morpholin-4-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-17-7-9-19(10-8-17)23-22-25(16-24-11-13-27-14-12-24)21(26)20(28-22)15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+,23-22? |
Clave InChI |
RVYUKGXEYVOMLD-COSNONQRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


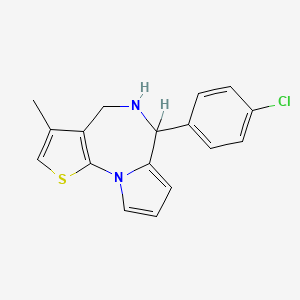
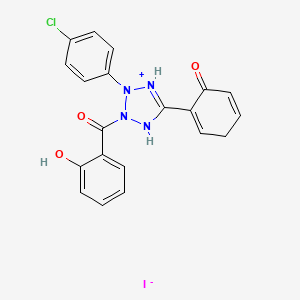
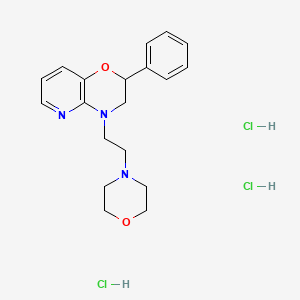
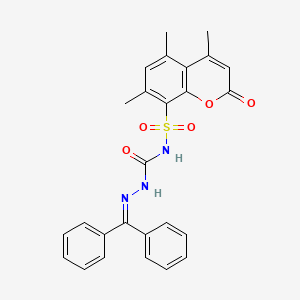
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
